molecular formula C21H20BrN5 B2387068 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline CAS No. 866870-76-0

5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline

Número de catálogo B2387068
Número CAS: 866870-76-0
Peso molecular: 422.33
Clave InChI: CQVBYPRXKBDGET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, including those that cause chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). ABT-199 has shown promising results in preclinical and clinical studies, making it a potential new treatment option for these types of cancer.

Mecanismo De Acción

5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline selectively binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function. This leads to the induction of apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2.
Biochemical and Physiological Effects
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2. This selective targeting of cancer cells makes 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline a promising new treatment option for CLL and AML.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline is its selective targeting of cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs that can have toxic effects on normal cells. One limitation of 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline is the potential for drug resistance to develop over time, which may limit its long-term effectiveness.

Direcciones Futuras

For research on 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline include exploring its potential as a combination therapy with other anti-cancer agents, as well as investigating its use in other types of cancer that overexpress BCL-2. Additionally, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.

Métodos De Síntesis

The synthesis of 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline involves several steps, including the reaction of 3-bromophenylacetic acid with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene to form an intermediate. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the corresponding imidazole derivative. The imidazole derivative is then reacted with 5-azepan-1-amine to form 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline.

Aplicaciones Científicas De Investigación

5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline has been extensively studied in preclinical and clinical trials for its potential as an anti-cancer agent. In preclinical studies, 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline has been shown to induce apoptosis (cell death) in cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2. In clinical trials, 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline has shown promising results in patients with CLL and AML, including those who have relapsed or are refractory to other treatments.

Propiedades

IUPAC Name

5-(azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5/c22-16-9-7-8-15(14-16)19-21-23-20(26-12-5-1-2-6-13-26)17-10-3-4-11-18(17)27(21)25-24-19/h3-4,7-11,14H,1-2,5-6,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVBYPRXKBDGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.